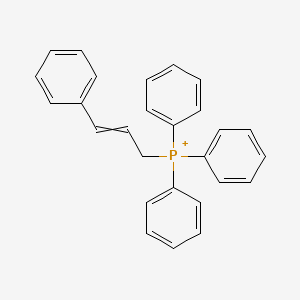

Cinnamyl-triphenyl-phosphanium

Description

Significance of Phosphonium (B103445) Salts in Advanced Organic Synthesis

Phosphonium salts are a class of organophosphorus compounds characterized by a positively charged phosphorus atom, typically bonded to four organic groups. Their importance in organic synthesis is multifaceted and continues to expand.

Historically, the most prominent role of phosphonium salts is as precursors to phosphonium ylides for the Wittig reaction. numberanalytics.comcolab.ws This Nobel Prize-winning reaction is a powerful and widely used method for synthesizing alkenes from aldehydes and ketones with a high degree of control over the location of the newly formed double bond. numberanalytics.comwikipedia.org The general process involves the deprotonation of a phosphonium salt with a strong base to form a neutral, dipolar ylide, which then reacts with a carbonyl compound. wikipedia.orgnumberanalytics.com

Beyond the Wittig reaction, phosphonium salts have found applications in numerous other areas:

Phase-Transfer Catalysis : Due to their ionic nature and organic substituents, phosphonium salts can facilitate the transfer of reagents between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates. rsc.org Chiral phosphonium salts have been developed as asymmetric phase-transfer catalysts for enantioselective synthesis. rsc.orgchinesechemsoc.org

Ionic Liquids : Certain phosphonium salts with low melting points (below 100 °C) are classified as ionic liquids. mdpi.com These compounds are valued as environmentally benign solvents due to their low volatility, thermal stability, and tunable properties. mdpi.com

Synthesis of Complex Molecules : They are crucial intermediates in the synthesis of a wide range of important compounds, including pharmaceuticals, agrochemicals, fragrances, and advanced materials like polymers and coatings. numberanalytics.comchemimpex.com

Organocatalysis : More recently, phosphonium salts and their corresponding ylides are being explored as multifunctional organocatalysts, capable of activating substrates in novel ways. researchgate.net

The versatility of phosphonium salts, stemming from the ability to tune their steric and electronic properties by varying the substituents on the phosphorus atom, secures their role as indispensable reagents in advanced organic synthesis. mdpi.com

Overview of Cinnamyl-triphenyl-phosphanium as a Key Synthetic Intermediate

This compound, most commonly available as its chloride or bromide salt, is a prominent example of a phosphonium salt with significant utility. chemimpex.comchemical-suppliers.eu Its structure features a phosphorus atom bonded to three phenyl groups and one cinnamyl group ((E)-3-phenyl-2-propen-1-yl).

This compound is primarily recognized as a key intermediate for the Wittig reaction. chemimpex.com Upon treatment with a base, it forms the corresponding cinnamyl-triphenyl-phosphorane ylide. This ylide is a valuable reagent for introducing a cinnamyl moiety into a target molecule. This transformation is particularly useful for the synthesis of complex natural products and other organic structures containing a 1,3-diene system. For instance, it has been used in the synthesis of dienyne precursors for nickel-catalyzed cycloaddition reactions. williams.edu

The reactivity of the cinnamyl group allows for the creation of conjugated systems, which are important structural motifs in many biologically active molecules and materials for photochemistry. chemimpex.com Research has shown its use as an intermediate in the synthesis of carotenoids. google.com The compound's ability to facilitate specific and efficient chemical transformations makes it a valuable tool for researchers in pharmaceutical development and material science. chemimpex.com

Table 1: Physicochemical Properties of Cinnamyl-triphenyl-phosphonium Chloride

| Property | Value |

| CAS Number | 1530-35-4 |

| Molecular Formula | C₂₇H₂₄ClP |

| Molecular Weight | 426.91 g/mol |

| Appearance | White to off-white powder or crystalline powder. slideplayer.com |

| Melting Point | 225-227 °C (decomposes). chemical-suppliers.eu |

Historical Development and Evolution of Phosphonium Ylides in Chemical Transformations

The history of phosphonium ylides is intrinsically linked to the development of one of organic chemistry's most fundamental transformations: the Wittig reaction.

The story begins in the early 20th century, with the first report of a phosphorus ylide by Hermann Staudinger and Jules Meyer in 1919. numberanalytics.com However, the synthetic potential of these species remained largely unexplored for several decades.

It was in the 1950s that Georg Wittig and his coworkers systematically investigated the reactions of these phosphorus ylides. Their research culminated in the discovery that these ylides react with aldehydes and ketones to produce alkenes and triphenylphosphine (B44618) oxide. This method, now universally known as the Wittig reaction, proved to be an exceptionally versatile and reliable method for C=C bond formation. For this groundbreaking work, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.

Since its discovery, the Wittig reaction has undergone significant evolution. numberanalytics.com Researchers have developed a wide array of modified ylides to control the stereochemistry (E/Z selectivity) of the resulting alkene. Stabilized ylides (containing an electron-withdrawing group on the carbanion) typically favor the formation of (E)-alkenes, while non-stabilized ylides often lead to (Z)-alkenes. Further refinements, such as the Schlosser modification and the use of salt-free conditions, have provided even greater control over stereoselectivity. williams.edu

Modern advancements continue to expand the utility of phosphonium ylides, with developments in catalytic Wittig reactions, asymmetric synthesis using chiral ylides, and applications in sustainable processes like flow chemistry. numberanalytics.comnumberanalytics.com The initial discovery by Staudinger and the subsequent development by Wittig have thus paved the way for a rich and evolving field of chemistry, with phosphonium ylides at its core.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

triphenyl(3-phenylprop-2-enyl)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24P/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27/h1-22H,23H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZRWDUCONVNAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24P+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275726 | |

| Record name | CINNAMYL-TRIPHENYL-PHOSPHANIUM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38633-40-8 | |

| Record name | CINNAMYL-TRIPHENYL-PHOSPHANIUM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic and Stereochemical Investigations of Reactions Involving Cinnamyl Triphenyl Phosphanium

The Wittig Reaction: Fundamental Principles and Cinnamyl-triphenyl-phosphanium as a Key Reagent

The Wittig reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orgmasterorganicchemistry.com This reaction, discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, results in the replacement of a carbonyl oxygen with the carbon moiety of the ylide, producing an alkene and triphenylphosphine (B44618) oxide. libretexts.orglumenlearning.com The significant driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide. lumenlearning.com

This compound salts (typically chloride or bromide) are key precursors for a specific class of Wittig reagents. The ylide derived from this salt is categorized as "semi-stabilized" due to the phenyl group on the cinnamyl moiety, which provides moderate resonance stabilization. wikipedia.orgnih.gov This classification is crucial as the degree of ylide stabilization directly influences the stereochemical outcome of the olefination reaction. wikipedia.orgorganic-chemistry.org Unlike unstabilized ylides (e.g., alkyl-substituted) which typically yield Z-alkenes, or stabilized ylides (e.g., with adjacent ester or ketone groups) which favor E-alkenes, semi-stabilized ylides like the one derived from this compound often exhibit poor stereoselectivity, leading to mixtures of E and Z isomers. wikipedia.orgnih.govlscollege.ac.in

Generation and Characterization of Cinnamyl-triphenyl-phosphonium Ylides

The journey from the stable phosphonium (B103445) salt to the reactive ylide is a critical preparatory step. Cinnamyl-triphenyl-phosphonium ylides are generated from their corresponding phosphonium salts, which are typically synthesized via a standard SN2 reaction between triphenylphosphine and a cinnamyl halide (e.g., cinnamyl chloride or cinnamyl bromide). masterorganicchemistry.comlumenlearning.com

Once the phosphonium salt is obtained, it is deprotonated using a base to form the ylide. The acidity of the proton on the carbon adjacent to the phosphorus atom is enhanced by the positively charged phosphorus. For semi-stabilized salts like this compound, a strong base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) is commonly used for deprotonation. masterorganicchemistry.comlumenlearning.com However, for some stabilized ylides, weaker bases like sodium hydroxide (B78521) or potassium carbonate may suffice. lscollege.ac.in

The resulting cinnamyl-triphenyl-phosphonium ylide is a resonance-stabilized species. It is best described as a hybrid of two resonance structures: the ylide form, with a double bond between carbon and phosphorus, and the ylene (or carbanionic) form, which features a negative charge on the carbon and a positive charge on the phosphorus. masterorganicchemistry.com The nucleophilic character of the ylide's carbon atom is central to its reactivity in the Wittig reaction. lumenlearning.com

Table 1: Generation of Cinnamyl-triphenyl-phosphonium Ylide

| Step | Reactants | Product | Mechanism |

|---|---|---|---|

| 1. Salt Formation | Triphenylphosphine + Cinnamyl Halide | Cinnamyl-triphenyl-phosphonium Halide | SN2 Reaction |

| 2. Ylide Formation | Cinnamyl-triphenyl-phosphonium Halide + Strong Base (e.g., n-BuLi) | Cinnamyl-triphenyl-phosphonium Ylide | Deprotonation |

Reaction Mechanism and Elucidation of Intermediates (e.g., Betaines, Oxaphosphetanes)

The precise mechanism of the Wittig reaction has been a subject of extensive research. The classical mechanism proposed an initial nucleophilic attack of the ylide on the carbonyl carbon, leading to a dipolar, zwitterionic intermediate called a betaine (B1666868). libretexts.orglumenlearning.com Subsequent rotation around the newly formed carbon-carbon single bond, followed by ring closure, would form a four-membered ring intermediate, the oxaphosphetane, which then decomposes to the final alkene and triphenylphosphine oxide products. libretexts.orglumenlearning.com

However, modern mechanistic studies, particularly under lithium-salt-free conditions, provide strong evidence for a more direct pathway. wikipedia.org It is now widely accepted that the ylide and the carbonyl compound can react via a concerted [2+2] cycloaddition to directly form the oxaphosphetane intermediate without the intervention of a discrete betaine. wikipedia.orgorganic-chemistry.org The existence and interconversion of betaine intermediates remain a topic of discussion, though they are considered more relevant in reactions where lithium salts are present, as these salts can stabilize the betaine structure. wikipedia.orgorganic-chemistry.org Under salt-free conditions, the oxaphosphetane is considered the one and only intermediate, and its formation is the stereochemistry-determining step. wikipedia.orgresearchgate.net

The decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is an irreversible and exothermic process, driven by the formation of the strong P=O bond. libretexts.org

Stereochemical Control in Wittig Olefination with Cinnamyl-derived Ylides

The stereochemistry of the resulting alkene (E/Z configuration) is a critical aspect of the Wittig reaction and is highly dependent on the nature of the ylide and the reaction conditions. wikipedia.org

Influence of Ylide Stabilization on E/Z Selectivity

The degree of stabilization of the ylide carbanion is the primary factor governing the stereochemical outcome. organic-chemistry.org The cinnamyl-derived ylide is classified as semi-stabilized because the adjacent phenyl group can delocalize the negative charge of the carbanion through resonance, but less effectively than a carbonyl or ester group. This intermediate level of stabilization has a direct impact on selectivity.

Non-stabilized ylides (R = alkyl): These are highly reactive. The reaction is under kinetic control, and the transition state leading to the cis-oxaphosphetane is favored, resulting in predominantly Z-alkenes . wikipedia.orglscollege.ac.in

Stabilized ylides (R = ester, ketone, CN): These are less reactive, and the initial addition step can be reversible. The reaction is under thermodynamic control, favoring the more stable trans-oxaphosphetane intermediate, which leads to the formation of E-alkenes with high selectivity. wikipedia.orgorganic-chemistry.orglscollege.ac.in

Semi-stabilized ylides (R = aryl, vinyl): Cinnamyl-triphenyl-phosphonium ylide falls into this category. These ylides often show poor E/Z selectivity , yielding mixtures of both alkene isomers. wikipedia.orgnih.govlscollege.ac.in This is because the energy difference between the transition states leading to the cis and trans oxaphosphetanes is small. acs.org

Table 2: Ylide Stabilization and Expected Stereochemical Outcome

| Ylide Type | Substituent (R) | Reactivity | Selectivity | Predominant Product |

|---|---|---|---|---|

| Non-stabilized | Alkyl | High | High | Z-alkene |

| Semi-stabilized | Aryl (e.g., Cinnamyl) | Moderate | Low | E/Z Mixture |

Effect of Reaction Conditions and Additives (e.g., Lithium Salts) on Stereochemical Outcome

Reaction conditions and additives can profoundly alter the stereochemical course of the Wittig reaction, particularly for non-stabilized and semi-stabilized ylides. wikipedia.orglibretexts.org The presence of lithium salts, often introduced as byproducts from ylide generation using organolithium bases (e.g., n-BuLi), is a well-documented factor. wikipedia.orgresearchgate.net

Lithium cations can coordinate to the oxygen atom in the betaine or oxaphosphetane intermediates. nih.gov This coordination can facilitate the equilibration of intermediates, a process termed "stereochemical drift," which can alter the final E/Z ratio of the alkene product. wikipedia.orglibretexts.org For instance, in some systems involving unstabilized ylides, the presence of lithium salts can disrupt the kinetic control and lead to a higher proportion of the E-alkene. wikipedia.org In salt-free conditions, the reaction proceeds under kinetic control, preserving the initial stereochemistry of addition. wikipedia.orgresearchgate.net The choice of solvent and the base used for deprotonation also play significant roles in the stereochemical outcome, as they influence the aggregation and reactivity of the ylide and any salt byproducts present. lscollege.ac.inresearchgate.net

Carbon-Carbon Bond Forming Reactions Beyond Olefination

While this compound is overwhelmingly utilized as a precursor for the Wittig olefination reaction, the nucleophilic nature of its corresponding ylide suggests potential for other types of carbon-carbon bond-forming reactions. Stabilized phosphorus ylides are known to participate in intramolecular Wittig reactions and, in some cases with highly electron-deficient partners, intermolecular reactions that are not standard olefinations. researchgate.net However, for semi-stabilized ylides like cinnamyl-triphenyl-phosphonium ylide, applications beyond olefination are not widely reported in the chemical literature. Its primary and most valuable role remains the synthesis of 1,4-diaryl-1,3-dienes and related structures through the Wittig reaction.

Homocoupling Reactions of Arylmethyl Phosphonium Salts

Transition-metal-free homocoupling reactions of arylmethyl phosphonium salts represent a direct method for the formation of carbon-carbon bonds, leading to the synthesis of symmetrical 1,2-diarylalkanes. While specific studies detailing the homocoupling of this compound are not extensively documented in the reviewed literature, the general mechanism for related benzyltriphenylphosphonium (B107652) salts is believed to proceed through a reductive coupling pathway.

Typically, in the presence of an active metal reductant or under electrochemical conditions, the phosphonium salt can undergo a two-electron reduction. This process would lead to the cleavage of the carbon-phosphorus bond, generating a transient carbanionic or radical species. The subsequent dimerization of these intermediates affords the homocoupled product. For instance, the reductive coupling of two benzyl-type phosphonium salts would yield a 1,2-diphenylethane (B90400) derivative.

The reaction conditions, such as the choice of reductant and solvent, are critical in determining the efficiency of the homocoupling process and minimizing side reactions. While detailed experimental data and mechanistic studies specifically for this compound are scarce, the general principles of reductive coupling of phosphonium salts provide a foundational understanding of this potential transformation.

Nucleophilic Arylation of Carbonyl Compounds and Imines with Tetraarylphosphonium Salts

The transfer of an aryl group from a phosphonium salt to an electrophilic center, such as the carbon atom of a carbonyl group or an imine, is a significant transformation in organic synthesis. While this compound is technically an arylmethyl phosphonium salt, the principles of nucleophilic arylation can be understood by examining the reactivity of tetraarylphosphonium salts, where a phenyl group from the triphenylphosphine moiety could potentially be transferred.

In a typical reaction, a tetraarylphosphonium salt, in the presence of a strong base, can generate a pentavalent phosphorus intermediate. This species can then deliver an aryl nucleophile to a carbonyl compound or an imine. The reaction is often performed under transition-metal-free conditions, offering an advantage over traditional cross-coupling methods. The mechanism is thought to involve the formation of an ate-complex, which facilitates the aryl transfer.

Studies on tetraarylphosphonium salts have demonstrated the successful arylation of a wide range of aldehydes, ketones, and imines. The stereochemical outcome of these reactions, particularly with chiral substrates, is an area of active investigation. The facial selectivity of the nucleophilic attack is influenced by the steric and electronic properties of both the substrate and the phosphonium salt-derived nucleophile.

The following table summarizes representative examples of nucleophilic phenylation of carbonyl compounds using tetraphenylphosphonium (B101447) bromide as the phenyl source, illustrating the scope of this transformation.

| Entry | Electrophile | Product | Yield (%) |

| 1 | Benzaldehyde | Diphenylmethanol | 85 |

| 2 | 4-Methoxybenzaldehyde | (4-Methoxyphenyl)(phenyl)methanol | 92 |

| 3 | Cyclohexanone | 1-Phenylcyclohexan-1-ol | 78 |

| 4 | Acetophenone | 1,1-Diphenylethan-1-ol | 81 |

| 5 | N-Benzylideneaniline | N-(Diphenylmethyl)aniline | 75 |

Note: The data presented is based on reactions with tetraarylphosphonium salts and serves as an illustrative model for the potential reactivity of the triphenylphosphine moiety in this compound.

Intramolecular Cycloaddition Reactions Catalyzed by this compound Derived Species

Cinnamyl-triphenyl-phosphonium salts can serve as precursors to catalytically active species in significant chemical transformations, notably in intramolecular cycloaddition reactions. A key example is the use of cinnamyl-triphenyl-phosphonium chloride in nickel-catalyzed intramolecular [4+2] cycloadditions of dienynes.

In this context, the phosphonium salt is not the direct catalyst but is used in situ to generate a phosphorus ylide through deprotonation with a suitable base. This ylide is then utilized in a Wittig-type reaction to construct the dienyne substrate for the cycloaddition. The subsequent nickel(0)-catalyzed cycloaddition proceeds under mild conditions to afford complex polycyclic structures.

The mechanism of the nickel-catalyzed cycloaddition is proposed to involve the initial coordination of the nickel catalyst to the alkyne and the diene of the substrate. This is followed by an oxidative cyclization to form a nickelacyclopentene intermediate. Subsequent reductive elimination then furnishes the final cycloadduct and regenerates the nickel(0) catalyst.

A significant aspect of this reaction is its stereochemistry. The geometry of the diene in the starting material has been shown to control the stereochemical outcome of the cycloadduct. For example, the cycloaddition of a 1E,3Z-dienyne yields a product with a specific relative stereochemistry, which is complementary to the product obtained from the corresponding 1E,3E-dienyne isomer. This stereoconservation highlights the concerted nature of the key bond-forming steps within the catalytic cycle.

The following table presents data from a study on nickel-catalyzed intramolecular [4+2] cycloadditions where the dienyne substrates were synthesized using a Wittig reaction involving a phosphonium salt like cinnamyl-triphenyl-phosphonium chloride.

| Entry | Dienyne Substrate (Stereochemistry) | Catalyst System | Product Stereochemistry | Yield (%) |

| 1 | 1E,3E-Dienyne | Ni(COD)₂ / PPh₃ | cis-fused | 85 |

| 2 | 1E,3Z-Dienyne | Ni(COD)₂ / PPh₃ | trans-fused | 78 |

Catalytic Applications and the Role of Cinnamyl Triphenyl Phosphanium in Advanced Catalysis

Cinnamyl-triphenyl-phosphanium as a Precursor in Transition Metal-Catalyzed Processes

The phosphonium (B103445) salt can serve as a source of phosphine (B1218219) ligands, which are crucial for stabilizing and activating transition metal centers. Furthermore, the cinnamyl group can participate directly in the catalytic cycle, facilitating the formation of active catalyst species.

In the realm of palladium catalysis, phosphine ligands are essential for modulating the reactivity and selectivity of the metal center. While direct use of cinnamyl-triphenyl-phosphonium as a precatalyst is not extensively documented, related palladium-cinnamyl complexes are known to be effective catalyst precursors in various transformations, including aminations and cycloadditions.

Palladium-catalyzed cycloaddition reactions are powerful methods for the construction of cyclic compounds. nih.govnih.govmdpi.com These reactions often proceed through the formation of zwitterionic π-allyl palladium intermediates, and the nature of the ligands bound to the palladium center is critical in controlling the reaction's outcome. mdpi.com The development of these catalytic processes allows for the synthesis of complex molecular architectures from relatively simple starting materials. nih.gov

Palladium-catalyzed amination, or Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds. nih.govresearchgate.netnih.govrsc.org The efficiency of these reactions is highly dependent on the choice of phosphine ligand, which influences the rates of oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov Biaryl phosphine ligands have been particularly successful in this context, allowing for the coupling of a wide range of aryl halides with various amines. nih.govresearchgate.net The use of well-defined palladium precatalysts can improve the reliability and reproducibility of these reactions. researchgate.net

Table 1: Examples of Palladium-Catalyzed Transformations

| Transformation | Catalyst System | Substrates | Products |

| [3+2] Cycloaddition | Palladium catalyst with phosphine ligands | Vinylcyclopropanes and imines | Polysubstituted pyrrolidines mdpi.com |

| Buchwald-Hartwig Amination | Palladium catalyst with biaryl phosphine ligands | Aryl halides and amines | Aryl amines nih.govresearchgate.net |

| C-H Activation/Cyclization | Palladium catalyst | Aliphatic amines | Strained nitrogen heterocycles nih.gov |

Nickel catalysis has emerged as a cost-effective and highly reactive alternative to palladium catalysis for many cross-coupling reactions. tcichemicals.com Cinnamyl-nickel complexes, in particular, have been identified as potent precatalysts. A notable example is the dppf-ligated cinnamylnickel(II) chloride complex, [(dppf)Ni(cinnamyl)Cl], which has demonstrated high efficacy in Suzuki-Miyaura cross-coupling reactions. nih.gov

This single-component nickel catalyst is particularly effective for the coupling of heteroaryl boronic acids with heteroaryl halides. nih.gov The precatalyst rapidly generates the catalytically active nickel(0) species under mild conditions, leading to high yields of the desired biaryl products with low catalyst loadings (as low as 0.5 mol%). nih.gov A key advantage of this system is its low sensitivity to air and moisture, which makes it practical for both small- and large-scale synthesis without the need for a dry box. nih.gov

Table 2: Performance of [(dppf)Ni(cinnamyl)Cl] in Suzuki-Miyaura Cross-Coupling

| Heteroaryl Halide | Heteroaryl Boronic Acid | Product | Yield (%) |

| 2-chloropyridine | 2-thienylboronic acid | 2-(2-thienyl)pyridine | 95 nih.gov |

| 2-bromothiophene | 2-furylboronic acid | 2-(2-furyl)thiophene | 98 nih.gov |

| 3-chloropyridine | 3-thienylboronic acid | 3-(3-thienyl)pyridine | 92 nih.gov |

Organocatalytic Applications of Phosphonium Salts

Phosphonium salts, including this compound, can function as organocatalysts, mediating a variety of chemical transformations without the need for a metal center. Their catalytic activity often stems from their ability to act as phase-transfer catalysts or to activate substrates through electrostatic interactions.

Phosphonium salts are well-established as catalysts in various carbon-carbon bond-forming reactions. researchgate.netnih.govnih.gov In the context of organocatalysis, they can act as phase-transfer catalysts, shuttling anionic nucleophiles from an aqueous or solid phase into an organic phase where the reaction with an electrophile can occur. This is particularly useful in reactions such as alkylations and Michael additions. nottingham.ac.uk

Furthermore, chiral phosphonium salts have been developed for asymmetric C-C bond formation, where the chiral environment around the phosphonium cation induces stereoselectivity in the reaction. acs.org These catalysts have been successfully employed in conjugate addition reactions, providing access to enantioenriched products. nottingham.ac.uk The mechanism often involves the formation of a chiral ion pair between the phosphonium catalyst and the anionic nucleophile, which then directs the stereochemical outcome of the reaction.

Annulation reactions, which involve the formation of a new ring, can be effectively catalyzed by phosphonium salts. nih.govrsc.orgchim.it In these reactions, the phosphonium salt can act as a Lewis acid, activating one of the substrates towards nucleophilic attack. Alternatively, in phosphine-catalyzed annulations, a phosphine adds to an electrophile to generate a zwitterionic intermediate, which then participates in a cycloaddition cascade. nih.gov While this compound itself is a phosphonium salt, related phosphine precursors are key to these transformations.

Recently, peptide-phosphonium salt (PPS) catalysts have been developed, combining the phase-transfer capabilities of phosphonium salts with the ordered structure of peptides. nih.gov These bio-inspired catalysts have shown remarkable efficiency and stereoselectivity in a variety of challenging asymmetric annulation reactions, including [2+2], [3+2], and [4+2] cycloadditions, leading to the synthesis of diverse chiral N-heterocycles. nih.gov

Phosphonium salts can be instrumental in the activation of carbon-carbon multiple bonds and strained ring systems. nih.goviu.edubohrium.compurdue.edursc.orgiu.educhemrxiv.orgresearchgate.netpitt.edursc.org The electrophilic nature of the phosphorus atom in a phosphonium salt can facilitate the polarization of a nearby multiple bond, making it more susceptible to nucleophilic attack.

In the case of strained rings, such as epoxides or cyclopropanes, phosphonium salts can act as bifunctional catalysts. nih.gov For instance, in the coupling of CO2 and epoxides, an organoboron-phosphonium catalyst has been shown to be effective. The boron center acts as a Lewis acid to bind and activate the epoxide, while the phosphonium cation stabilizes the resulting anion, facilitating the ring-opening and subsequent reaction with carbon dioxide. nih.gov Similarly, the quaternization of phosphiranes to form phosphiranium salts increases ring strain and electrophilicity, enabling ring-opening reactions with weak nucleophiles. nih.gov This strategy provides a direct route to functionalized phosphines. nih.gov

Polymer-Supported Phosphine Catalysis in Organic Synthesis

The immobilization of phosphine catalysts on solid supports, particularly polymers, represents a significant advancement in organic synthesis, addressing many of the drawbacks associated with their homogeneous counterparts. researchgate.netrsc.orgrsc.org This approach combines the high reactivity and selectivity of phosphine catalysts with the practical advantages of heterogeneous systems, such as simplified purification of products, catalyst recovery and reuse, and the potential for application in continuous flow reactors. researchgate.net Polymer-supported triphenylphosphine (B44618) (PS-TPP) and its derivatives are among the most extensively studied and utilized reagents in this class. rsc.orgresearchgate.net

The core principle of polymer-supported phosphine catalysis lies in tethering a phosphine moiety, such as triphenylphosphine, to a solid, insoluble polymer backbone. researchgate.net Common polymer matrices include cross-linked polystyrene with divinylbenzene (B73037) (DVB), which provides a robust and chemically inert support. nih.govsigmaaldrich.com The functionalized polymer acts as a carrier for the phosphine, allowing it to participate in chemical reactions while remaining in a separate phase from the reaction mixture. researchgate.net

One of the earliest and most prominent applications of polymer-supported phosphines is in the Wittig reaction. nih.gov In this context, a polymer-bound phosphonium salt is prepared by the reaction of polystyryldiphenylphosphine with an organic halide. Subsequent treatment with a base generates the polymer-supported ylide, which can then react with aldehydes and ketones to form olefins. nih.gov The key advantage is that the phosphine oxide byproduct remains attached to the polymer support, enabling its removal by simple filtration. This simplifies the purification process, which is often a challenge in the conventional Wittig reaction. nih.gov

The efficiency of these polymer-supported catalysts can be influenced by the physical properties of the polymer, such as the degree of cross-linking. nih.gov For instance, studies have shown that lower cross-linking (e.g., 0.5-2% DVB) can lead to higher yields in Wittig reactions, likely due to improved swelling of the polymer beads and better accessibility of the catalytic sites. nih.gov

Beyond the Wittig reaction, polymer-supported phosphines serve as crucial ligands for various transition metal-catalyzed reactions. nih.gov By immobilizing phosphine ligands on a polymer support, the metal catalyst can also be rendered heterogeneous. This strategy is particularly valuable for reactions involving expensive or toxic heavy metals like palladium, as it facilitates catalyst recovery and minimizes product contamination. nih.gov Examples of such applications include Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. sigmaaldrich.comnih.gov For example, a palladium catalyst supported on a polymer with pendant bulky phosphine ligands has been successfully used for the amination of aryl chlorides, with the catalyst being recyclable up to ten times without a significant loss of performance. nih.gov

The versatility of polymer-supported phosphine catalysis is further demonstrated by its use in other significant organic transformations. In the Mitsunobu reaction, polymer-supported triphenylphosphine can be used in conjunction with a dialkyl azodicarboxylate to facilitate the conversion of alcohols to esters, ethers, and other functional groups. researchgate.net Again, the polymer-bound triphenylphosphine oxide byproduct is easily removed by filtration. researchgate.net Furthermore, the combination of polymer-supported triphenylphosphine and carbon tetrachloride or carbon tetrabromide provides a reagent system for converting carboxylic acids to acid chlorides and alcohols to alkyl chlorides under neutral conditions. nih.gov

Recent research has also explored the development of novel polymer architectures and phosphine-functionalized monomers to create more sophisticated and efficient catalysts. researchgate.netchemrxiv.org For instance, amphiphilic copolymers containing phosphine functionalities have been synthesized to enable catalysis in aqueous media, aligning with the principles of green chemistry. chemrxiv.org

The following table summarizes representative applications of polymer-supported phosphine catalysis in organic synthesis, highlighting the diversity of reactions and conditions employed.

| Reaction Type | Catalyst/Reagent | Substrates | Product | Yield (%) | Reference |

| Wittig Reaction | Polymer-bound benzylphosphonium salt | Benzaldehyde | Stilbene | 40-60 | nih.gov |

| Phase Transfer Catalysed Wittig Reaction | Polymer-bound phosphonium salt / TBAI | Aldehydes | Olefins | 73-96 (with 2% crosslinked polymer) | nih.gov |

| Heck Reaction | Polymer-supported palladium complex | Styrene, Butyl acrylate (B77674), Aryl bromides | Disubstituted alkenes | High (TON up to 100,000) | nih.gov |

| Aryl Amination | Microencapsulated palladium with polymer-supported phosphine | Aryl chlorides, Amines | Aryl amines | Good | nih.gov |

| Carbonyl Olefination | Polymer-bound ylides | Aromatic and aliphatic aldehydes and ketones | Olefins | 73-96 (with 2% crosslinked polymer) | nih.gov |

| Conversion of Alcohols to Alkyl Bromides | PS-TPP–CBr4 | Alcohols | Alkyl bromides | - | researchgate.net |

Ligand Chemistry of Triphenylphosphine and Its Relevance to Cinnamyl Triphenyl Phosphanium

Triphenylphosphine (B44618) as a Core Ligand in Organometallic Chemistry

Triphenylphosphine (PPh3) is a foundational organophosphorus compound that serves as a versatile and widely used ligand in organometallic chemistry and homogeneous catalysis. wikipedia.orgchemicalbook.com Its prevalence is due to a combination of factors including its relative air stability, its ability to dissolve in common non-polar organic solvents, and its effective coordination with a wide range of transition metals, particularly those in the middle and late groups (7-10). wikipedia.orgvedantu.com

As an L-type ligand, triphenylphosphine formally donates two electrons to the metal center via the lone pair on the phosphorus atom, forming a strong σ-coordinative bond. vedantu.comquora.com Beyond its role as a σ-donor, PPh3 also functions as a π-acceptor. This π-acidity is a result of the overlap between the filled d-orbitals of the metal and the empty P-C σ* anti-bonding orbitals of the ligand, a process known as back-bonding. vedantu.comwikipedia.org This dual electronic nature allows for the fine-tuning of the electronic properties of the metal center, which is crucial for catalytic applications. quora.com

The utility of triphenylphosphine was established in early applications of homogeneous catalysis, such as in Walter Reppe's work on the synthesis of acrylate (B77674) esters using a nickel-bromide catalyst supported by PPh3. wikipedia.orgwikipedia.org Its importance was further solidified by its use in the highly influential Wilkinson's catalyst, RhCl(PPh3)3, for the hydrogenation of alkenes. wikipedia.org Metal-phosphine complexes are typically lipophilic, granting them good solubility in organic solvents where many catalytic reactions are performed. wikipedia.org The propeller-like pyramidal structure of PPh3 also imparts significant steric bulk, which can influence the coordination number, geometry, and reactivity of the metal complex. wikipedia.orgvedantu.com

Electronic and Steric Parameters of Phosphine (B1218219) Ligands in Catalysis

The influence of phosphine ligands on the behavior of metal catalysts is largely governed by their electronic and steric properties. These characteristics have been quantified by parameters developed by Chadwick A. Tolman, which allow for the systematic comparison of different phosphine ligands and the rational design of catalysts. libretexts.org

The two key parameters are the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ).

Tolman Electronic Parameter (TEP): The TEP is a measure of the electron-donating or withdrawing ability of a phosphine ligand. wikipedia.org It is determined experimentally by measuring the A1 C-O vibrational stretching frequency (ν(CO)) in the infrared spectrum of a standard nickel complex, [LNi(CO)3], where L is the phosphine ligand of interest. wikipedia.org Strong σ-donating ligands increase the electron density on the metal, which leads to more π-back-bonding to the carbonyl ligands. This increased back-bonding weakens the C-O bond, resulting in a lower ν(CO) frequency. libretexts.org Conversely, ligands that are poor σ-donors or strong π-acceptors result in a higher ν(CO) frequency. libretexts.orgwikipedia.org For triphenylphosphine, the TEP is 2068.9 cm⁻¹. wikipedia.org

Tolman Cone Angle (θ): This parameter provides a quantitative measure of the steric bulk of a phosphine ligand. libretexts.org The cone angle is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P bond distance of 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. ub.edu The steric profile of a ligand is critical in catalysis as it can control substrate access to the metal center, influence the stability of the complex, and dictate the selectivity of a reaction. openochem.orgmanchester.ac.uk Triphenylphosphine has a cone angle of 145°, which is considered intermediate in size. wikipedia.orgnih.gov

The interplay of these electronic and steric factors is crucial for catalytic performance. For instance, in palladium-catalyzed cross-coupling reactions, the electron-richness and steric bulk of phosphine ligands are considered essential for promoting the rates of oxidative addition and reductive elimination steps. nih.gov

| Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO) cm⁻¹ | Tolman Cone Angle (θ)° |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | 182 |

| PMe₃ | 2064.1 | 118 |

| PPh₃ | 2068.9 | 145 |

| P(OEt)₃ | 2076.3 | 109 |

| PF₃ | 2110.8 | 104 |

Design and Synthesis of Functionalized Phosphine Ligands

The modification of phosphine ligands is a key strategy for developing new catalysts with enhanced activity, selectivity, and stability. nih.gov Functionalization allows for the introduction of specific electronic, steric, or solubility properties. acs.org For example, the introduction of water-soluble groups like hydroxyls or carboxylates can lead to catalysts suitable for biphasic catalysis or biomedical applications. acs.org

The synthesis of phosphines often involves the reaction of organometallic reagents with halophosphines or the reaction of metal phosphides with alkyl halides. nih.gov Cinnamyl-triphenyl-phosphanium, the subject of this article, is a quaternary phosphonium (B103445) salt. The synthesis of such salts typically involves the quaternization of triphenylphosphine with a suitable alkyl halide. wikipedia.org This reaction is particularly efficient for allylic halides like cinnamyl bromide. wikipedia.orgnih.gov

Several specific methods for the synthesis of cinnamyl-triphenyl-phosphonium salts have been reported:

From Cinnamyl Alcohols: A one-step method involves the reaction of benzyl (B1604629) and heteroaryl alcohols, including cinnamyl alcohol derivatives, with trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine. This approach avoids the need for hazardous halogenating agents. organic-chemistry.org

From Cinnamyl Methyl Ether: Cinnamyl triphenylphosphonium chloride can be prepared by reacting cinnamyl methyl ether with triphenylphosphine in the presence of hydrogen chloride in methanol. google.com

From Morita–Baylis–Hillman Adducts: A protocol utilizing an azidophosphonium salt can be used to synthesize (E)-cinnamyl-1H-triazoles, which involves the in-situ generation of a cinnamyl-phosphonium intermediate from Morita–Baylis–Hillman adducts. beilstein-journals.org

The general reaction for the formation of cinnamyl-triphenyl-phosphonium bromide is:

PPh₃ + Br-CH₂-CH=CH-C₆H₅ → [PPh₃-CH₂-CH=CH-C₆H₅]⁺Br⁻

Metal-Phosphine Complexes Derived from Phosphonium Precursors

While metal-phosphine complexes are most commonly prepared by reacting a metal salt or complex with a pre-formed tertiary phosphine, wikipedia.org phosphonium salts can also serve as precursors for ligands and their corresponding metal complexes. This approach often involves an in situ transformation of the phosphonium salt into a neutral ligand that subsequently coordinates to the metal.

One strategy involves the deprotonation of phosphonium salts to generate ylides (phosphoranes), which are key reagents in the Wittig reaction but can also act as ligands. More directly, phosphonium salts containing specific functionalities can be converted into coordinating ligands in the presence of a metal. For example, phosphonium dimers have been used as convenient precursors for phosphine aldehyde ligands. The phosphonium salt is deprotonated in situ with a base to generate the phosphine aldehyde, which then reacts with a metal precursor to form chelating P-O or P-N complexes. acs.org In these reactions, the metal can act as a Lewis acid to facilitate the condensation and as a thermodynamic trap by coordinating the newly formed ligand. acs.org

Another relevant transformation is the dearylation or dealkylation of phosphonium salts, which can be catalyzed by transition metals like nickel. nih.gov This process allows for the modification of phosphines by exchanging substituents at the phosphorus center, effectively using one phosphonium salt to generate a new phosphine ligand that can be part of a catalytic system. nih.gov

Ligand Exchange and Reactivity in Phosphine-Metal Complexes

The lability and reactivity of ligands in a coordination sphere are central to the function of organometallic catalysts. Phosphine ligands can participate in exchange reactions, where one ligand is replaced by another. libretexts.org The displacement of a ligand by an incoming phosphine is a common method for synthesizing phosphine complexes. openochem.orglibretexts.org Conversely, a coordinated phosphine can be displaced by another, stronger-binding ligand.

The rate of phosphine exchange can be influenced by factors such as the steric bulk of the ligands and the electronic properties of the metal center. In some cases, intramolecular exchange between coordinated and non-coordinated ("dangling") phosphine groups in a polydentate ligand can occur. acs.org The presence of a second dangling phosphine arm has been shown to accelerate the exchange of metal-attached ligands by several orders of magnitude. acs.org

Beyond simple substitution, the coordinated phosphine ligand itself can undergo reactions, a process that is often undesirable as it can lead to catalyst decomposition. rsc.org P-C bond cleavage is a known decomposition pathway where the metal center inserts into a P-C bond via oxidative addition. libretexts.orgrsc.org Subsequent reductive elimination can then form a new P-C bond, leading to an exchange of substituents on the phosphorus atom. rsc.org This P-C/X exchange can occur with various groups, including aryl, alkyl, and others, and is a key consideration in the long-term stability of phosphine-based catalysts. rsc.org

Emerging Research Avenues and Future Perspectives in Cinnamyl Triphenyl Phosphanium Chemistry

Development of Novel Cinnamyl-triphenyl-phosphonium Derivatives for Advanced Synthetic Applications

A significant area of ongoing research is the design and synthesis of novel derivatives of cinnamyl-triphenyl-phosphonium to expand their utility in organic synthesis. The inherent reactivity of the cinnamyl group and the triphenylphosphine (B44618) moiety allows for a wide range of structural modifications. These modifications are aimed at fine-tuning the reactivity, selectivity, and physical properties of the phosphonium (B103445) salt to meet the demands of increasingly complex synthetic challenges.

One promising direction is the introduction of various substituents onto the phenyl rings of the triphenylphosphine group. Electron-donating or electron-withdrawing groups can alter the electronic properties of the phosphorus atom, thereby influencing the stability and reactivity of the corresponding ylide in Wittig-type reactions. For instance, derivatives with enhanced steric bulk around the phosphorus center could lead to higher diastereoselectivity in olefination reactions.

Furthermore, the synthesis of chiral cinnamyl-triphenyl-phosphonium derivatives is a key area of interest for asymmetric catalysis. alfachemic.com The development of enantiomerically pure phosphonium salts can enable the stereoselective synthesis of complex molecules, a critical aspect in the preparation of pharmaceuticals and other biologically active compounds. Research in this area focuses on incorporating chiral auxiliaries into the phosphonium salt structure, either on the cinnamyl backbone or the phenyl rings.

Another avenue of exploration is the attachment of the cinnamyl-triphenyl-phosphonium moiety to solid supports, such as polymers or silica gel. These polymer-supported reagents offer significant advantages in terms of ease of separation and recyclability of the catalyst or reagent, contributing to more sustainable and cost-effective synthetic processes.

The development of novel phosphonium salts is not limited to their role in synthesis. Recent studies have highlighted the potential of triphenylphosphonium derivatives as anticancer agents and antimicrobial compounds. nih.govnih.govtandfonline.commdpi.com By modifying the structure of cinnamyl-triphenyl-phosphonium, it may be possible to develop new therapeutic agents that selectively target cancer cells or pathogenic microbes. This interdisciplinary approach, combining organic synthesis with medicinal chemistry, opens up new frontiers for the application of these versatile compounds.

Table 1: Potential Modifications of Cinnamyl-triphenyl-phosphonium and Their Applications

| Modification Site | Type of Modification | Potential Application |

|---|---|---|

| Phenyl Rings | Introduction of electron-donating/withdrawing groups | Tuning reactivity in Wittig reactions |

| Phenyl Rings | Incorporation of chiral moieties | Asymmetric catalysis |

| Cinnamyl Backbone | Introduction of functional groups | Synthesis of complex natural products |

| Entire Molecule | Attachment to solid support | Recyclable reagents and catalysts |

Integration of Cinnamyl-triphenyl-phosphonium in Continuous Flow Chemical Processes

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netmdpi.com The integration of cinnamyl-triphenyl-phosphonium and its derivatives into continuous flow systems is a promising area of research that could revolutionize their application in synthesis.

Moreover, continuous flow reactors are well-suited for reactions that require precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved selectivity, and reduced formation of byproducts in reactions involving cinnamyl-triphenyl-phosphonium.

The integration of in-line analytical techniques, such as spectroscopy and chromatography, with continuous flow reactors can provide real-time monitoring of reactions involving cinnamyl-triphenyl-phosphonium. This allows for rapid optimization of reaction conditions and ensures consistent product quality.

While the application of cinnamyl-triphenyl-phosphonium in continuous flow chemistry is still in its early stages, the potential benefits are significant. Future research in this area is expected to focus on the development of robust and efficient flow processes for a wide range of transformations utilizing this versatile reagent.

Exploration of Cinnamyl-triphenyl-phosphonium in Materials Science Applications

The unique chemical and physical properties of cinnamyl-triphenyl-phosphonium make it an intriguing candidate for applications in materials science. The presence of the aromatic rings and the charged phosphonium center can impart desirable characteristics to polymers and other materials.

One area of exploration is the use of cinnamyl-triphenyl-phosphonium as a monomer or a modifying agent in the synthesis of novel polymers. The incorporation of the phosphonium salt into a polymer backbone could enhance its thermal stability, flame retardancy, and ionic conductivity. Such materials could find applications in areas such as high-performance plastics, fire-resistant materials, and solid-state electrolytes for batteries and other electrochemical devices.

The triphenylphosphine oxide moiety, which is a byproduct of the Wittig reaction, has been investigated for its use in organic light-emitting diodes (OLEDs). researchgate.net This suggests that the triphenylphosphine group itself, present in cinnamyl-triphenyl-phosphonium, could be a valuable component in the design of new organic electronic materials. The cinnamyl group, with its conjugated system, could also contribute to the photophysical properties of these materials.

Furthermore, the cationic nature of cinnamyl-triphenyl-phosphonium makes it a potential candidate for use as an ionic liquid or as a component of an ionic liquid. Ionic liquids are salts that are liquid at low temperatures and have a wide range of applications, including as solvents for chemical reactions, electrolytes in batteries, and as materials for gas separation and catalysis. The ability to tune the properties of the phosphonium salt by modifying the cinnamyl group or the counter-ion could lead to the development of task-specific ionic liquids with tailored properties.

The exploration of cinnamyl-triphenyl-phosphonium in materials science is a relatively new and exciting field. As our understanding of the structure-property relationships of this compound grows, we can expect to see the emergence of new and innovative materials with a wide range of applications.

Challenges and Opportunities in Phosphonium Salt Chemistry and Catalysis

The field of phosphonium salt chemistry and catalysis is rich with opportunities for further research and development. However, there are also several challenges that need to be addressed to fully realize the potential of these compounds.

One of the main challenges is the development of more sustainable and atom-economical processes that utilize phosphonium salts. The Wittig reaction, for example, generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can be difficult to separate from the desired product. The development of catalytic versions of this reaction or efficient methods for the recycling of the phosphonium salt and its byproducts is a key area of research.

Another challenge is the synthesis of complex and highly functionalized phosphonium salts, such as chiral derivatives for asymmetric catalysis. researchgate.net The development of efficient and scalable synthetic routes to these compounds is crucial for their widespread application in academia and industry.

Despite these challenges, the opportunities in phosphonium salt chemistry are vast. The use of phosphonium salts as phase-transfer catalysts is a well-established area, but there is still room for the development of new and more efficient catalysts for a wider range of reactions. alfachemic.com The exploration of phosphonium salts as organocatalysts for a variety of organic transformations is also a rapidly growing field. researchgate.net

The unique reactivity of phosphonium salts can also be harnessed for the development of novel synthetic methodologies. For example, the activation of C-O bonds using phosphonium salts is a promising area of research that could lead to new methods for the synthesis of important functional groups. iu.edu

Furthermore, the combination of phosphonium salt chemistry with other emerging technologies, such as photoredox catalysis and electrochemistry, could open up new avenues for chemical synthesis. These synergistic approaches could enable the development of highly efficient and selective transformations that are not possible with traditional methods.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing Cinnamyl-triphenyl-phosphanium, and what key spectral signatures should researchers anticipate?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on the splitting patterns of the cinnamyl group protons (δ 6.5–7.5 ppm) and the triphenylphosphanium moiety (δ 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) should validate molecular weight within ±2 ppm error. Infrared (IR) spectroscopy can identify P–C stretching vibrations (~1,100 cm⁻¹). Cross-reference data with NIST Chemistry WebBook entries for analogous phosphonium salts to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Implement OSHA/NIOSH guidelines for organophosphorus compounds:

- Use fume hoods for synthesis and manipulation.

- Wear nitrile gloves, chemical-resistant aprons, and safety goggles.

- Store at 0–6°C in airtight containers to prevent hydrolysis .

- Refer to PAC-2/PAC-3 exposure limits (53 mg/m³ and 320 mg/m³, respectively) for risk mitigation .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Employ anion-exchange reactions between triphenylphosphine and cinnamyl bromide in anhydrous dichloromethane under nitrogen. Monitor reaction progress via thin-layer chromatography (TLC; hexane:ethyl acetate 4:1). Purify via recrystallization in ethanol:water (3:1) to remove unreacted triphenylphosphine. Validate purity using HPLC (C18 column, acetonitrile:water gradient) with ≥98% purity as the target .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : Conduct density functional theory (DFT) calculations to map steric hindrance using Tolman cone angles. Compare reaction rates in Suzuki-Miyaura couplings with aryl bromides vs. chlorides. Use kinetic studies (e.g., variable-temperature NMR) to correlate steric bulk with activation energy barriers. Contrast results with smaller phosphonium analogs (e.g., methyltriphenylphosphanium) to isolate steric effects .

Q. What methodologies can reconcile discrepancies in reported thermodynamic stability data for this compound under varying atmospheric conditions?

- Methodological Answer : Perform controlled stability studies under inert (argon) vs. humidified environments. Use thermogravimetric analysis (TGA) to quantify decomposition rates at 25–100°C. Validate hygroscopicity via dynamic vapor sorption (DSA). Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments addressing conflicting literature data .

Q. How can conflicting data on the solvent-dependent reactivity of this compound in nucleophilic substitutions be resolved?

- Methodological Answer : Systematically test reactivity in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. Use conductivity measurements to assess ion-pair dissociation. Compare activation parameters (ΔH‡, ΔS‡) via Eyring plots. Apply multivariate regression to isolate solvent polarity (ET(30)) and viscosity effects. Publish raw datasets in supplementary materials to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.